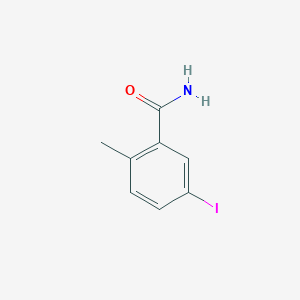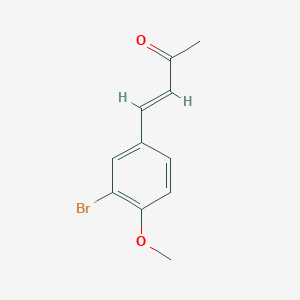
SCANDIUM BORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium boride is a compound consisting of scandium and boron. It is known for its exceptional hardness, thermal stability, and resistance to wear. These properties make it a valuable material in various high-performance applications, including coatings and cutting-edge electronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Scandium boride can be synthesized using solid-state techniques. One common method involves mixing boron powder with scandium oxide powder in a 7:1 ratio. This mixture is then heated to approximately 2500°C using a plasma torch or a similar high-temperature source. The resulting product is quenched in cold water and washed with concentrated hydrochloric acid to remove any impurities .
Industrial Production Methods: Industrial production of this compound typically follows similar high-temperature synthesis routes. The use of plasma torches or electric arc furnaces is common to achieve the necessary temperatures for the reaction. The scalability of these methods allows for the production of this compound in larger quantities, suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Scandium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique bonding characteristics of boron and scandium.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or other reducing agents to convert this compound into its elemental components.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of different boride compounds.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce scandium oxide and boron oxide, while reduction can yield elemental scandium and boron.
Wissenschaftliche Forschungsanwendungen
Scandium boride has a wide range of scientific research applications due to its unique properties:
Wirkmechanismus
The mechanism by which scandium boride exerts its effects is primarily related to its electronic structure and bonding characteristics. The covalent bonding between scandium and boron atoms imparts exceptional hardness and thermal stability. These properties are further enhanced by the nanoscale size of this compound particles, which increases their reactivity and surface area .
Vergleich Mit ähnlichen Verbindungen
Titanium Boride: Known for its high hardness and thermal stability, similar to scandium boride.
Zirconium Boride: Exhibits excellent wear resistance and is used in high-temperature applications.
Hafnium Boride: Noted for its high melting point and resistance to oxidation.
Uniqueness of this compound: this compound stands out due to its unique combination of properties, including exceptional hardness, thermal stability, and resistance to wear. Its ability to form stable compounds with a wide range of elements makes it a versatile material for various applications .
Eigenschaften
CAS-Nummer |
12007-34-0 |
|---|---|
Molekularformel |
B2Sc |
Molekulargewicht |
66.58 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


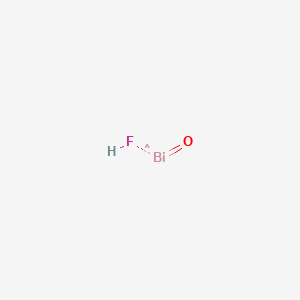
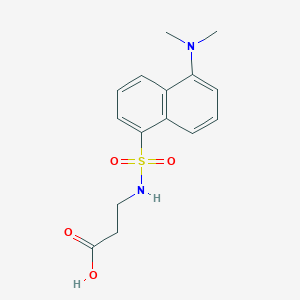
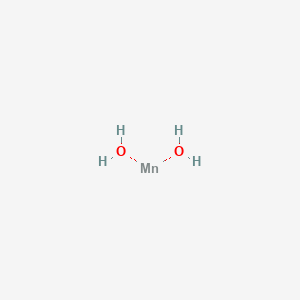
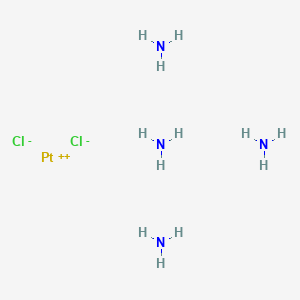

![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)
